Olean-12-en-28-oicacid, 3-oxo-;3-Oxooleanolic acid;3-Ketooleanolic Acid

Catalog No.
S13918905
CAS No.
M.F
C30H46O3
M. Wt
454.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Olean-12-en-28-oicacid, 3-oxo-;3-Oxooleanolic acid...

Product Name

Olean-12-en-28-oicacid, 3-oxo-;3-Oxooleanolic acid;3-Ketooleanolic Acid

IUPAC Name

2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

InChI

InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-22H,9-18H2,1-7H3,(H,32,33)

InChI Key

FMIMFCRXYXVFTA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)O)C

Description

3-Oxo-olean-12-en-28-oic acid is a natural product found in Miconia fallax, Lantana camara, and Scrophularia ningpoensis with data available.

Olean-12-en-28-oic acid, also known as 3-oxo-oleanolic acid or 3-ketooleanolic acid, is a naturally occurring triterpenoid compound derived from various plant sources, particularly from the genus Oleaceae. This compound features a pentacyclic structure typical of oleanane-type triterpenes, characterized by a double bond at the C-12 position and a carboxylic acid group at the C-28 position. Oleanolic acid and its derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications.

Olean-12-en-28-oic acid can undergo various chemical transformations, including:

  • Hydroxylation: Introduction of hydroxyl groups at different positions (e.g., C-3, C-7) can enhance its biological activity.
  • Esterification: Reacting with alcohols can form esters, which may exhibit improved solubility and bioavailability.
  • Reduction: The ketone at C-3 can be reduced to form alcohol derivatives, potentially altering its pharmacological profile.

These reactions are essential for synthesizing derivatives with enhanced properties.

Olean-12-en-28-oic acid exhibits a wide range of biological activities:

  • Anti-inflammatory: It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2, making it a candidate for treating inflammatory diseases .
  • Anticancer: Studies indicate that it can induce apoptosis in various cancer cell lines and inhibit tumor growth through multiple pathways, including the modulation of p53 and NF-kB signaling .
  • Hepatoprotective: Oleanolic acid has demonstrated protective effects against liver damage induced by toxins like carbon tetrachloride .
  • Antimicrobial: Its derivatives have shown effectiveness against various bacterial strains, suggesting potential use in treating infections .

The synthesis of olean-12-en-28-oic acid can be achieved through several methods:

  • Extraction from Natural Sources: It can be isolated from plants such as Olea europaea (olive) and Luffa cylindrica.
  • Chemical Synthesis: Synthetic routes often involve the modification of oleanolic acid through reactions like oxidation or esterification to produce derivatives with specific functionalities.
  • Biotransformation: Microbial fermentation processes can be employed to convert oleanolic acid into more bioactive derivatives using specific strains like Rhodococcus rhodochrous .

Olean-12-en-28-oic acid and its derivatives have numerous applications:

  • Pharmaceuticals: Due to their anti-inflammatory and anticancer properties, they are being explored for drug development.
  • Nutraceuticals: Their health benefits make them suitable for incorporation into dietary supplements.
  • Cosmetics: Antioxidant properties allow their use in skin care products aimed at reducing inflammation and promoting skin health.

Research on the interactions of olean-12-en-28-oic acid with other compounds indicates potential synergistic effects:

  • Combination Therapies: It has been studied alongside conventional drugs to enhance therapeutic efficacy in cancer treatment .
  • Metabolic Interactions: Oleanolic acid can influence metabolic pathways, potentially affecting the pharmacokinetics of co-administered drugs.

Olean-12-en-28-oic acid is part of a broader class of oleanane-type triterpenoids. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Properties
Oleanolic AcidPentacyclic structure with hydroxyl group at C-3Strong hepatoprotective effects
Ursolic AcidSimilar pentacyclic structure but with a hydroxyl group at C-3 and no double bondMore potent anti-inflammatory activity than oleanolic acid
Betulinic AcidDerived from birch bark with similar structureNotable for its antiviral properties
Glycyrrhetinic AcidContains an additional functional groupExhibits strong anti-inflammatory effects

Each compound possesses unique biological activities that differentiate them from olean-12-en-28-oic acid while sharing common structural features.

XLogP3

7.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

454.34469533 g/mol

Monoisotopic Mass

454.34469533 g/mol

Heavy Atom Count

33

Dates

Modify: 2024-08-10

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